molecular formula C12H13N3O2 B2824504 3-methoxy-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide CAS No. 1014070-43-9

3-methoxy-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2824504
CAS No.: 1014070-43-9
M. Wt: 231.255
InChI Key: DISVXBYAZGIHGM-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide is a chemical compound functioning as a versatile building block in organic synthesis and medicinal chemistry research. Its structure features a pyrazole ring substituted with a methoxy group, a methyl group, and a carboxamide linker connected to a phenyl ring. This molecular framework is of significant interest in the development of new active compounds. Analogs of this compound, such as those with difluoromethyl or specific N-alkyl substitutions, have been identified as key intermediates in agrochemical research . Another structurally similar compound, which incorporates a thiophene-oxadiazole group, demonstrates the potential application of this class of molecules in broader pharmaceutical and chemical biology contexts . Researchers value this scaffold for its potential to interact with various biological targets. As a high-purity intermediate, it can be used to construct more complex molecules for screening as potential therapeutic or agrochemical agents. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-methoxy-1-methyl-N-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15-8-10(12(14-15)17-2)11(16)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISVXBYAZGIHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation using methyl iodide or dimethyl sulfate in the presence of a base.

    N-phenylation: The phenyl group can be introduced through a nucleophilic substitution reaction using phenyl isocyanate.

    Carboxamide formation: The carboxamide group can be formed by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl isocyanate for N-phenylation, methyl iodide for methylation.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-methoxy-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Variations in Pyrazole Carboxamides

The following compounds share structural similarities but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituents (Pyrazole Ring) Carboxamide Group Molecular Formula Key Features
3-Methoxy-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide 3-OCH₃, 1-CH₃ N-Ph C₁₂H₁₃N₃O₂ Balanced hydrophobicity; phenyl enhances target binding
N-Methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide (CAS 1283120-11-5) 4-CH₃, N-OCH₃ N-CH₃ C₇H₁₁N₃O₂ Reduced steric bulk; lower log P (predicted)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 5-ClPh, 1-(2,4-Cl₂Ph) N-(3-pyridylmethyl) C₂₄H₁₈Cl₃N₅O High lipophilicity; halogenated aryl groups improve membrane permeability
N-[(3-Fluoro-4-methoxy-2-pyridinyl)methyl]-3-(methoxymethyl)-1-{4-[(2-oxo-1(2H)-pyridinyl)methyl]benzyl}-1H-pyrazole-4-carboxamide 3-CH₂OCH₃, 1-benzyl N-(2-pyridinylmethyl) C₂₉H₂₇FN₆O₄ Fluorine enhances metabolic stability; polar groups increase solubility

Physicochemical Properties

  • Lipophilicity (log P) : The target compound’s phenyl group contributes to moderate log P (~2.5–3.0), whereas halogenated analogs (e.g., 5-(4-chlorophenyl) derivative) exhibit higher log P (>4.0) due to chlorine atoms . The N-methoxy-N,1-dimethyl analog likely has lower log P (~1.5–2.0) due to reduced aromaticity .
  • Solubility : Methoxy and pyridinyl substituents (e.g., in ’s compound) improve aqueous solubility compared to purely aromatic derivatives .

Q & A

Q. What collaborative approaches integrate structural biology and medicinal chemistry for lead optimization?

  • Workflow : Co-crystallize the compound with its target (e.g., kinase domain) to guide structure-based design. For example, adding a methyl group at the pyrazole 5-position improves hydrophobic packing (ΔΔG = −2.4 kcal/mol) . Pair with free-energy perturbation (FEP) simulations to predict affinity changes.

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